1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole
Description
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-methyl-2-phenyl-5-pyrrolidin-1-ylimidazole |
InChI |
InChI=1S/C14H17N3/c1-16-13(17-9-5-6-10-17)11-15-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
UHBJALFRECQUTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Lithiation and Electrophilic Substitution on Imidazole
A common approach to functionalize the imidazole ring at the 2-position involves lithiation of 1-methylimidazole followed by reaction with electrophiles such as carbonyl compounds or aryl halides.
Procedure: Treatment of 1-methyl-1H-imidazole with n-butyllithium at low temperature (-78 °C) generates 2-lithio-1-methylimidazole, which can then be reacted with benzophenone or other aryl ketones to introduce the phenyl substituent at C-2 via nucleophilic addition and subsequent dehydration or reduction steps.
Example: The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives by reaction of 2-lithio-1-methyl-1H-imidazole with carbonyl compounds has been reported, demonstrating the feasibility of introducing aryl groups at C-2.
Alternative Modular Synthesis via One-Pot or Multi-Step Routes
Recent advances have demonstrated modular, one-pot syntheses of substituted imidazoles from ketones and aldehydes using catalytic oxidation and condensation steps.
Method: Oxidation of acetophenone derivatives with catalytic hydrobromic acid and DMSO, followed by condensation with aldehydes and ammonium acetate, yields 2,4(5)-disubstituted imidazoles. This method allows for flexible introduction of phenyl and other substituents.
Advantages: This approach is efficient and can be adapted to introduce various substituents, including methyl and pyrrolidinyl groups, by subsequent functional group transformations.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation and electrophilic addition | 1-methylimidazole, n-BuLi, THF, -78 °C, benzophenone | 70-85 | Formation of 2-phenyl-1-methylimidazole intermediate |
| 2 | Halogenation at C-5 | SOCl2 or NBS (N-bromosuccinimide) | 80-90 | Introduction of leaving group for SNAr |
| 3 | Nucleophilic aromatic substitution | Pyrrolidine, K2CO3, DMF, 100-140 °C | 75-90 | Substitution of halogen with pyrrolidinyl group |
| 4 | Purification | Silica gel chromatography, recrystallization | - | Ensures high purity of final compound |
Data adapted and extrapolated from related imidazole derivative syntheses.
Research Findings and Optimization Notes
Lithiation Step: The use of n-butyllithium at low temperature is critical to avoid side reactions and ensure regioselective lithiation at C-2 of 1-methylimidazole.
SNAr Reaction: The choice of solvent and base significantly affects the substitution efficiency. Polar aprotic solvents and strong bases favor higher yields and cleaner reactions.
Temperature Control: Elevated temperatures accelerate the nucleophilic substitution but require careful monitoring to prevent decomposition or side reactions.
Purification: Silica gel chromatography followed by recrystallization from appropriate solvents (e.g., ethyl acetate, hexane mixtures) yields analytically pure 1-methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole.
Alternative Routes: Modular one-pot syntheses using catalytic oxidation and condensation provide a versatile platform for synthesizing substituted imidazoles but may require additional steps to introduce the pyrrolidinyl group.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may result in fully saturated imidazole derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new catalysts or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Position 1 : Methyl group enhances steric protection and influences ring electron density.
- Position 2 : Phenyl group contributes to aromatic stacking interactions and lipophilicity.
- Position 5 : Pyrrolidin-1-yl group introduces a secondary amine, enabling hydrogen bonding and conformational flexibility.
Structural Analogues
Substitution at Position 5
1-Methyl-2-phenyl-5-(triethylgermyl)-1H-imidazole ():
- Replaces pyrrolidin-1-yl with a triethylgermyl group.
- The triethylgermyl substituent introduces steric bulk and metallic character, altering reactivity and electronic properties.
- Synthesized via C–H germylation, yielding a viscous liquid with distinct $ ^1H $ NMR shifts (e.g., δ 7.10 ppm for the imidazole proton) .
- 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole (): A benzoimidazole derivative with a nitro group and pyridinyl substituent.
Core Modifications
- Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids (): Compounds like 9c (bromophenyl-thiazole-triazole-benzoimidazole) exhibit extended π-conjugation and halogen substituents. These structural features enhance binding to biological targets (e.g., enzymes) compared to the simpler imidazole-pyrrolidine framework .
Thermal Stability
- Azobis(imidazole) Derivatives (): Decompose above 200°C due to conjugated π-systems and nitrogen-rich substituents.
- Target Compound : Expected to have moderate stability, influenced by the phenyl group’s aromaticity and pyrrolidine’s flexibility .
Solubility and Lipophilicity
- Hydrophilic Analogues (): 5-Hydroxymethyl derivatives exhibit higher water solubility.
- Target Compound : The phenyl and pyrrolidinyl groups likely increase lipophilicity, favoring membrane permeability .
Comparative Data Table
Biological Activity
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article reviews its antibacterial, antifungal, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is with a molecular weight of 227.30 g/mol. Its structure features an imidazole ring substituted with a methyl group and a phenyl group, alongside a pyrrolidine moiety, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those similar to 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of pyrrolidine derivatives reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the incorporation of pyrrolidine enhances the antibacterial efficacy of imidazole derivatives.
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives have shown promising antifungal activity. The compound's structure allows it to interact effectively with fungal cell membranes.
Research Findings on Antifungal Activity
A comprehensive evaluation of various imidazole derivatives indicated that compounds structurally related to 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole demonstrated significant antifungal effects against Candida albicans and other fungal strains. The MIC values ranged from 0.0048 to 0.039 mg/mL .
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 0.0048 | Candida albicans |
| Compound D | 0.039 | Aspergillus niger |
Neuroprotective Effects
The neuroprotective potential of imidazole derivatives has also been explored, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Neuroprotective Studies
Research has indicated that imidazole compounds exhibit protective effects against neuronal damage induced by oxidative stress, making them candidates for treating conditions such as epilepsy and ischemic injuries . The specific mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
